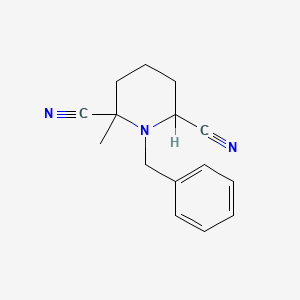
1-(2-Phenethylvaleryl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenethylvaleryl)urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenethylvaleryl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2-phenethylamine with valeryl isocyanate in an organic solvent under controlled temperature conditions can yield this compound . Another method involves the use of carbamoyl chlorides, where 2-phenethylamine reacts with valeryl carbamoyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 1-(2-Phenethylvaleryl)urea undergoes various chemical reactions, including:
Substitution: The urea group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives.
科学研究应用
1-(2-Phenethylvaleryl)urea has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Phenethylvaleryl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
N,N’-Diethylurea: A urea derivative with similar structural features but different substituents.
N-Phenylurea: Another urea derivative with a phenyl group instead of the 2-phenethyl group.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups as substituents.
Uniqueness: 1-(2-Phenethylvaleryl)urea is unique due to its specific combination of the 2-phenethyl and valeryl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
6636-15-3 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-carbamoyl-2-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-6-12(13(17)16-14(15)18)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H3,15,16,17,18) |
InChI 键 |
WUWVBSFPGZBYGA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC1=CC=CC=C1)C(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


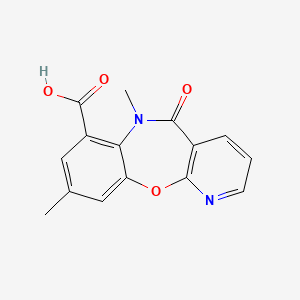

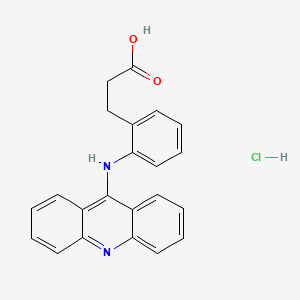
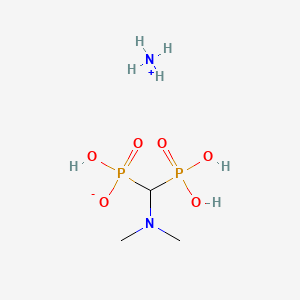
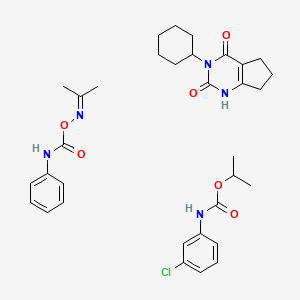
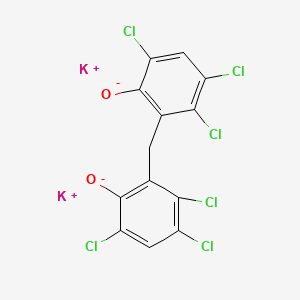
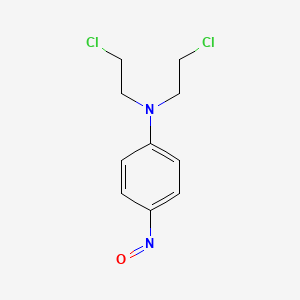

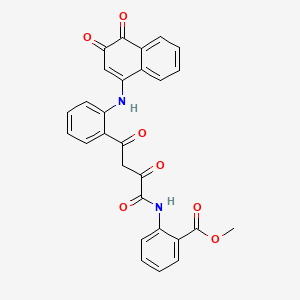
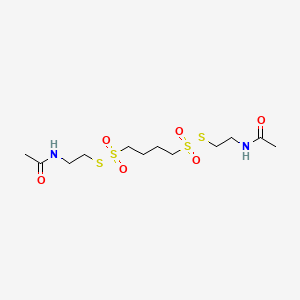

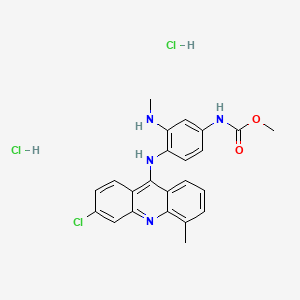
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
